N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a 2-[(2-methylpropanoyl)amino]ethyl side chain at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pivaloyl (2-methylpropanoyl) moiety may influence pharmacokinetic properties such as solubility and bioavailability .
Properties
Molecular Formula |
C18H22F3N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(2-methylpropanoylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22F3N3O3/c1-11(2)16(26)22-6-7-23-17(27)12-8-15(25)24(10-12)14-5-3-4-13(9-14)18(19,20)21/h3-5,9,11-12H,6-8,10H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
FNKCLUVDXGNCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a suitable acylating agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogs differ in substituents on the pyrrolidine ring, side chains, or aromatic groups. Below is a comparative analysis:
Physicochemical and Industrial Considerations
- Industrial Synthesis: The target compound and its indole analog (CAS 1010886-01-7) are produced industrially at 99% purity, indicating scalable synthetic routes.
Key Research Findings and Gaps
- Antiviral Potential: highlights pyrrolidine-3-carboxamides as promising MERS-CoV inhibitors, but the target compound’s efficacy remains untested. Its structural similarity to active analogs warrants further virological screening.
- Toxicity Profile : The pivaloyl group’s impact on cytotoxicity is unclear. Comparative studies with sulfonylethyl or indole-containing analogs are needed to optimize safety .
- Synthetic Accessibility : Industrial-scale production () supports preclinical development, but formulation challenges (e.g., crystallinity, stability) require investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
